molecular formula C22H26N2O4 B6212868 ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate CAS No. 692779-57-0

ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate

Cat. No.: B6212868
CAS No.: 692779-57-0
M. Wt: 382.5 g/mol
InChI Key: MCCBEYKCFVJSNM-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate is a chemical compound with the molecular formula C22H26N2O4. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its piperazine ring, which is substituted with ethoxycarbonyl and phenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The ethoxycarbonyl and phenyl groups enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications in various scientific fields.

Properties

CAS No.

692779-57-0

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 4-[4-(4-ethoxycarbonylphenyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C22H26N2O4/c1-3-27-21(25)17-5-9-19(10-6-17)23-13-15-24(16-14-23)20-11-7-18(8-12-20)22(26)28-4-2/h5-12H,3-4,13-16H2,1-2H3

InChI Key

MCCBEYKCFVJSNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)OCC

Purity

95

Origin of Product

United States

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